molecular formula C4H9NO3 B14373997 Butanamide, N,3-dihydroxy- CAS No. 90567-52-5

Butanamide, N,3-dihydroxy-

Cat. No.: B14373997
CAS No.: 90567-52-5
M. Wt: 119.12 g/mol
InChI Key: USVHRRMLTPRVFR-UHFFFAOYSA-N
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Description

Butanamide, N,3-dihydroxy- is a hydroxy-substituted butanamide derivative characterized by hydroxyl groups at the N-terminal and third carbon positions. These compounds are typically synthesized via condensation reactions or modifications of diketene derivatives, as seen in related butanamide preparations .

Properties

CAS No.

90567-52-5

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

N,3-dihydroxybutanamide

InChI

InChI=1S/C4H9NO3/c1-3(6)2-4(7)5-8/h3,6,8H,2H2,1H3,(H,5,7)

InChI Key

USVHRRMLTPRVFR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N,3-dihydroxy- typically involves the reaction of butanoic acid with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate hydroxamic acid, which is then dehydrated to yield the desired amide. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the removal of water.

Industrial Production Methods

In an industrial setting, the production of Butanamide, N,3-dihydroxy- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N,3-dihydroxy- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: The oxidation of Butanamide, N,3-dihydroxy- can yield butanone derivatives.

    Reduction: Reduction can produce butylamine derivatives.

    Substitution: Substitution reactions can lead to the formation of halogenated butanamides.

Scientific Research Applications

Butanamide, N,3-dihydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s hydroxyl groups make it a useful intermediate in the synthesis of biologically active molecules.

    Industry: Butanamide, N,3-dihydroxy- is used in the production of polymers and resins, where its functional groups can enhance material properties.

Mechanism of Action

The mechanism of action of Butanamide, N,3-dihydroxy- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The amide group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects. These interactions can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Butanamide Derivatives

Compound Name Substituents Synthesis Method Key Application Reference
3-Oxo-N-aryl butanamide Aryl (e.g., 4-chlorophenyl) Clemens method Antioxidant precursors
2-(N-Hydroxyisobutyramide)-3-methylbutanamide N-hydroxyisobutyramide, methyl Fungal metabolite isolation Antimicrobial agents
N-(4-Chlorophenyl)-N-hydroxypropanamide 4-chlorophenyl, hydroxamic acid Hydroxamic acid synthesis Radical scavenging
Hemiasterlin analog (Compound 6) Oxadiazole, trifluoroacetate TFA deprotection Anticancer research

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